3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
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Description
3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a useful research compound. Its molecular formula is C23H23N3O and its molecular weight is 357.457. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many bioactive compounds containing the benzimidazole nucleus have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact mode of action would depend on the specific target and the compound’s structure.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the activity of that pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling pathways to alterations in cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less stable under certain pH conditions, or its efficacy might be affected by the presence of other molecules that compete for the same target .
Properties
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-23(2,3)17-12-10-16(11-13-17)15-26-20-9-5-4-8-19(20)25-21(26)18-7-6-14-24-22(18)27/h4-14H,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKPKNESWBSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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